molecular formula C18H22N4O B2760793 2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900264-11-1

2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2760793
CAS No.: 900264-11-1
M. Wt: 310.401
InChI Key: IEQFTABONWWSLW-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting materials such as 2-ethyl-5-methyl-3-phenylpyrazole and 2-methoxyethylamine can be reacted in the presence of a suitable catalyst to form the desired pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Examples include:

Uniqueness

What sets 2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine apart is its specific combination of functional groups, which can confer unique chemical and biological properties.

Properties

IUPAC Name

2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-4-15-17(14-8-6-5-7-9-14)18-20-13(2)12-16(22(18)21-15)19-10-11-23-3/h5-9,12,19H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQFTABONWWSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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